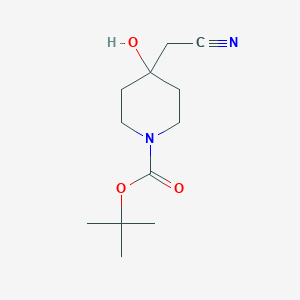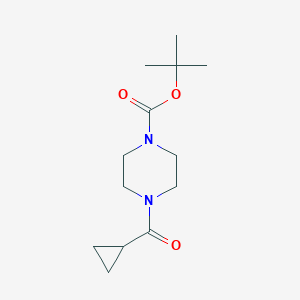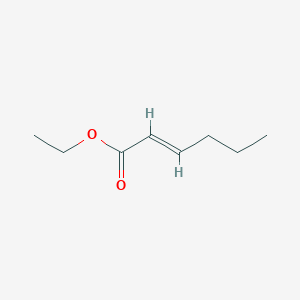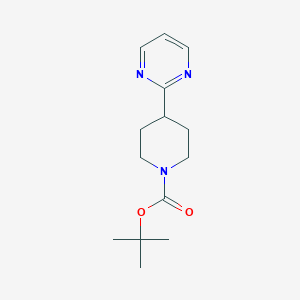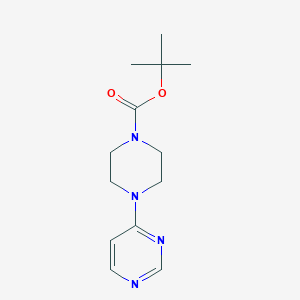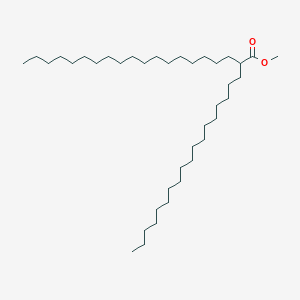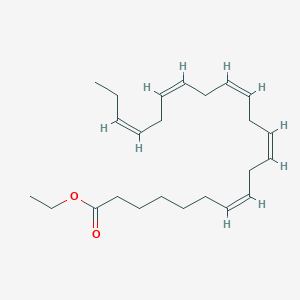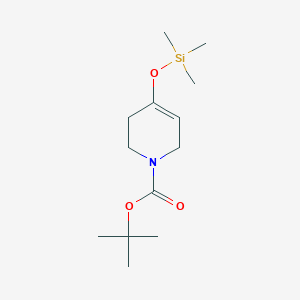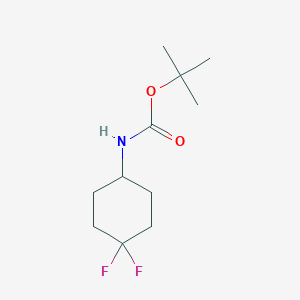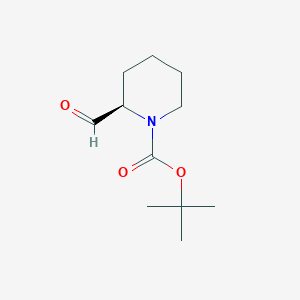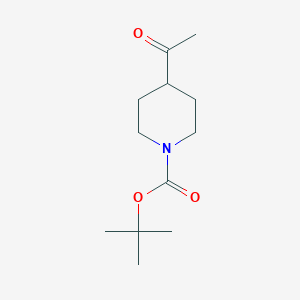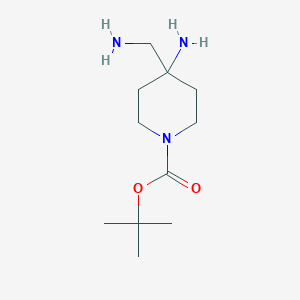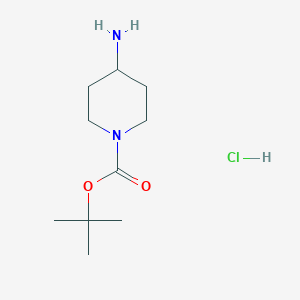
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APQ belongs to the class of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival, and the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways. In animal models, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and modulating pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is its potential therapeutic applications in various fields of scientific research, including cancer research and inflammation. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is relatively easy to synthesize and can be obtained in high purity and yield using standard laboratory techniques. However, one of the limitations of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its antitumor and anti-inflammatory effects. Another direction is to evaluate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials for the treatment of cancer and inflammation.
Synthesemethoden
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate involves the reaction of 4-allyl-1-piperazinecarboxylic acid with 2-methylpentanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 4-chloroquinazoline in the presence of a base such as triethylamine to yield 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate. The purity and yield of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate can be improved by recrystallization and purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;4-(2-methylpentoxy)-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O.C4H4O4/c1-4-8-17(3)16-26-20-18-9-6-7-10-19(18)22-21(23-20)25-14-12-24(11-5-2)13-15-25;5-3(6)1-2-4(7)8/h5-7,9-10,17H,2,4,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBJTZBIJPLIOG-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate | |
CAS RN |
129664-18-2 |
Source


|
| Record name | Quinazoline, 4-((2-methylpentyl)oxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129664182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
